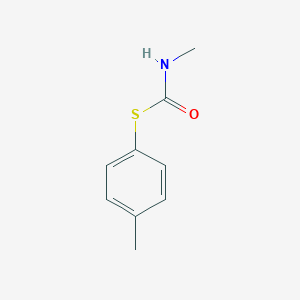
S-(4-methylphenyl) N-methylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-methylphenyl) N-methylcarbamothioate is a chemical compound with the molecular formula C9H11NOS. It is known for its unique structure, which includes a thiocarbamate group attached to a 4-methylphenyl ester. This compound is utilized in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-methylphenyl) N-methylcarbamothioate typically involves the reaction of methyl isothiocyanate with 4-methylphenol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
CH3NCS+C7H7OH→C9H11NOS
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
S-(4-methylphenyl) N-methylcarbamothioate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-(4-methylphenyl) N-methylcarbamothioate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of S-(4-methylphenyl) N-methylcarbamothioate involves its interaction with specific molecular targets. The thiocarbamate group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group may also play a role in its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethylthiocarbamic acid S-(4-methylphenyl) ester
- Propylthiocarbamic acid S-(4-methylphenyl) ester
- Butylthiocarbamic acid S-(4-methylphenyl) ester
Uniqueness
S-(4-methylphenyl) N-methylcarbamothioate is unique due to its specific methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar thiocarbamate esters.
Eigenschaften
CAS-Nummer |
16066-90-3 |
|---|---|
Molekularformel |
C9H11NOS |
Molekulargewicht |
181.26 g/mol |
IUPAC-Name |
S-(4-methylphenyl) N-methylcarbamothioate |
InChI |
InChI=1S/C9H11NOS/c1-7-3-5-8(6-4-7)12-9(11)10-2/h3-6H,1-2H3,(H,10,11) |
InChI-Schlüssel |
QGAUXQOYLNHWDG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC(=O)NC |
Kanonische SMILES |
CC1=CC=C(C=C1)SC(=O)NC |
| 16066-90-3 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


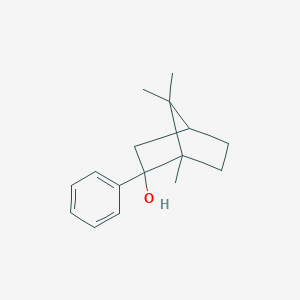
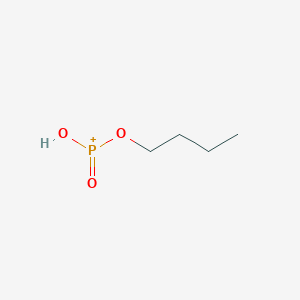
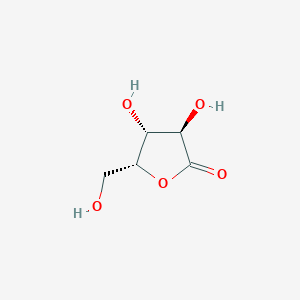
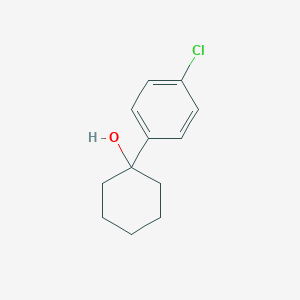

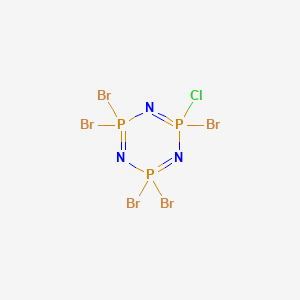
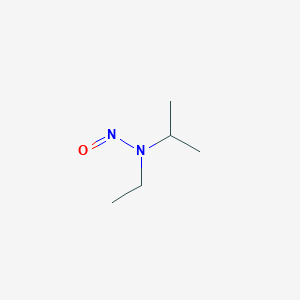
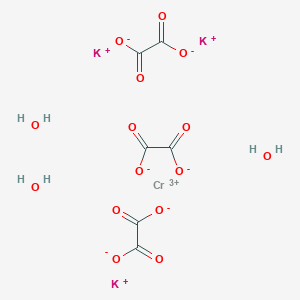
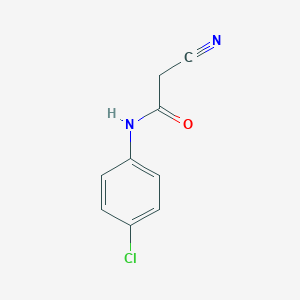

![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone](/img/structure/B96722.png)
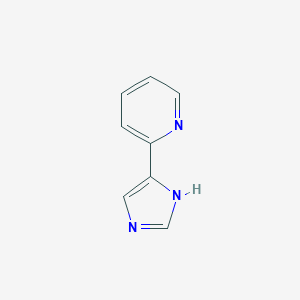
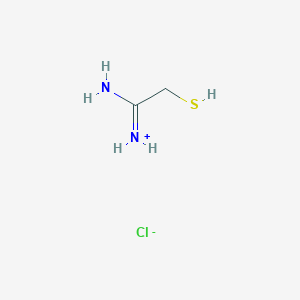
![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)
